Methyl 3-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate, also known as MTACT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTACT is a synthetic compound that belongs to the class of heterocyclic compounds, which are widely used in medicinal chemistry.
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers have explored derivatives of Methyl 3-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate for potential antimicrobial effects .
- Compounds derived from thiazoles exhibit antifungal activity. In vitro studies have evaluated the antifungal potential of similar molecules against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- The presence of a thiazolidinone ring has been associated with anti-inflammatory and analgesic activity. Researchers observed greater effects in comparison to reference compounds .
- Thiazole derivatives have shown promise as antitumor and cytotoxic agents. For instance, certain compounds demonstrated potent effects against prostate cancer cell lines .
- Thiazoles are not limited to therapeutic applications. They serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Antimicrobial Activity
Antifungal Properties
Anti-Inflammatory and Analgesic Effects
Antitumor and Cytotoxic Activity
Biological Applications Beyond Disease Treatment
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this molecule is a derivative of, have been studied for their potential biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The thiazole ring, a key component of this compound, is known to play a significant role in the biological activity of many drugs . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole-based compounds have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds likely interact with various biochemical pathways to exert their effects.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole-based compounds have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl 3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S3/c1-18-11(15)10-9(2-4-20-10)22(16,17)14-6-8(7-14)19-12-13-3-5-21-12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYBWISWNCPSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate |
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